7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a triazole ring fused with a pyrimidine ring, and a phenyl group attached to the triazole ring. The presence of these rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of various enzymes, including rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby modulating the associated biological processes . The inhibition of these enzymes can lead to changes in cellular signaling pathways, affecting cell function and potentially leading to therapeutic effects .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context and the extent of enzyme inhibition .
Result of Action
The inhibition of target enzymes by similar compounds can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine, are readily capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to a variety of biochemical reactions, influencing the function of these biomolecules.
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazolopyrimidines have been found to inhibit CDK2, a key regulator of cell cycle progression . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyrimidine framework.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and biological activities with 7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group and the pyrrole ring enhances its ability to interact with various molecular targets, making it a versatile compound for drug discovery .
Properties
IUPAC Name |
7-phenyl-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-2-6-12(7-3-1)13-8-9-16-14-17-15(18-20(13)14)19-10-4-5-11-19/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOHDHDDYVNQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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